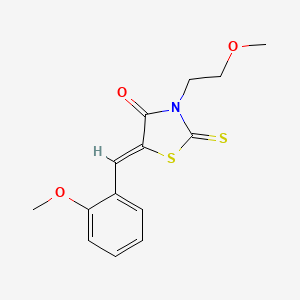
5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications as a drug and as a tool for studying biological systems. MMB is a thiazolidinone derivative that has been shown to exhibit a range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
科学研究应用
5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications as a drug and as a tool for studying biological systems. Some of the key research applications of this compound include:
1. Antitumor activity: this compound has been shown to exhibit antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be related to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
2. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This activity is thought to be related to the compound's ability to modulate the NF-κB signaling pathway.
3. Antioxidant activity: this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This activity is thought to be related to the compound's ability to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
作用机制
The mechanism of action of 5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to be related to the compound's ability to modulate various signaling pathways in cells. Some of the key pathways that have been implicated in the compound's activity include the NF-κB signaling pathway, the MAPK/ERK signaling pathway, and the PI3K/Akt signaling pathway. This compound has also been shown to interact with various proteins in cells, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including:
1. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells by activating various caspases and other apoptotic proteins.
2. Inhibition of cell proliferation: this compound has been shown to inhibit cell proliferation in cancer cells by arresting the cell cycle at various stages.
3. Modulation of signaling pathways: this compound has been shown to modulate various signaling pathways in cells, including the NF-κB signaling pathway, the MAPK/ERK signaling pathway, and the PI3K/Akt signaling pathway.
实验室实验的优点和局限性
5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad range of biological activities: this compound exhibits a broad range of biological activities, making it a useful tool for studying various biological systems.
2. Low toxicity: this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
3. Easy to synthesize: this compound can be synthesized using a relatively simple and straightforward method.
Some of the limitations of this compound for lab experiments include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of in vivo data: While this compound has been shown to be effective in vitro, there is limited in vivo data on its efficacy and safety.
3. Limited availability: this compound is not widely available, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 5-(2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. Some of the key areas of focus include:
1. Development of analogs: The development of analogs of this compound with improved solubility and efficacy could lead to the development of new drugs for the treatment of cancer and other diseases.
2. Mechanistic studies: Further studies on the mechanism of action of this compound could provide insight into its biological activity and potential therapeutic applications.
3. In vivo studies: More studies on the in vivo efficacy and safety of this compound could help determine its potential as a drug candidate.
4. Combination therapy: Studies on the use of this compound in combination with other drugs or therapies could lead to the development of new treatment strategies for cancer and other diseases.
5. Development of delivery systems: The development of new delivery systems for this compound could improve its solubility and bioavailability, making it a more effective drug candidate.
属性
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-17-8-7-15-13(16)12(20-14(15)19)9-10-5-3-4-6-11(10)18-2/h3-6,9H,7-8H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFDZNZJKVZSS-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



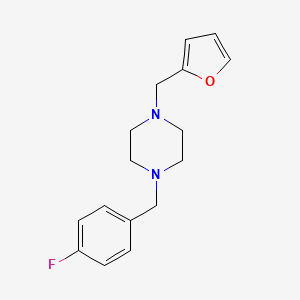

![1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3896032.png)
![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
![2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzamide hydrochloride](/img/structure/B3896038.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896043.png)
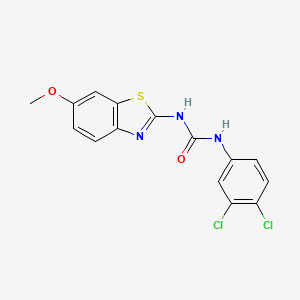
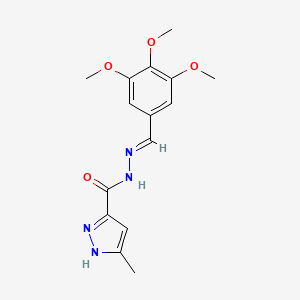
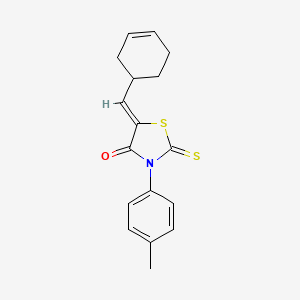
![2-(4-nitrophenyl)-5-propyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896086.png)
![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)
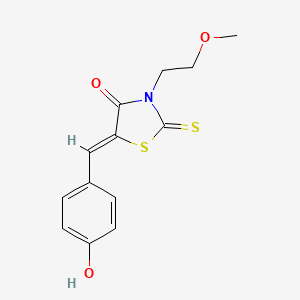

![2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3896119.png)